![molecular formula C17H22N2O4S2 B2785619 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097860-70-1](/img/structure/B2785619.png)
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
- Thiophene derivatives have been investigated for their antitumor activity . The presence of the thiophene nucleus in this compound suggests potential antiproliferative effects. Further studies could explore its efficacy against specific cancer cell lines.
- Thiophenes exhibit anti-inflammatory properties . The compound’s structural features may contribute to modulating inflammatory pathways, making it a candidate for further investigation in this context.
- Thiophenes have demonstrated antimicrobial activity . Researchers could explore whether this compound exhibits antibacterial or antifungal effects, potentially aiding in the development of novel antimicrobial agents.
- Some thiophene-containing compounds act as kinase inhibitors . Investigating whether this benzamide-thiophene hybrid affects specific kinases could provide insights into its therapeutic potential.
- Thiophenes have been studied as estrogen receptor modulators . Considering the compound’s structure, it might interact with estrogen receptors, impacting hormone-related processes.
- Thiophenes find applications beyond medicinal chemistry. They are used in material science, including organic field-effect transistors, solar cells, and semiconductors . Exploring the electronic properties of this compound could reveal its suitability for such applications.
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Kinase Inhibition
Estrogen Receptor Modulation
Material Science Applications
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-17(21,10-13-8-9-24-11-13)12-18-16(20)14-4-6-15(7-5-14)25(22,23)19(2)3/h4-9,11,21H,10,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBXUDDTZVNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
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